3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C10H15ClN2 and its molecular weight is 198.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
This compound, as a Succinate Dehydrogenase Inhibitor (SDHI), interferes with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase . This leads to the death of the pathogen .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle, a crucial biochemical pathway that provides energy for the growth of pathogenic bacteria . By inhibiting succinate dehydrogenase, the compound disrupts this energy production, leading to the death of the pathogen .
Pharmacokinetics
It is known that pyrazole-containing drugs may exert better pharmacokinetics and pharmacological effects compared with drugs containing similar heterocyclic rings .
Result of Action
The result of the action of this compound is the death of the pathogen . It has been found to exhibit better in vitro activities than some other compounds against certain pathogens .
Biochemical Analysis
Biochemical Properties
3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the enzyme’s activity. This interaction is essential for its potential use in cancer treatment, as CDK2 inhibition can lead to the suppression of tumor cell proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound induces apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . Additionally, it has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the apoptotic cascade .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of downstream targets necessary for cell cycle progression. Furthermore, the compound can interact with DNA, causing DNA damage and triggering the DNA damage response pathway . This leads to cell cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The stability and degradation rate can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold dose for these toxic effects varies among different animal models, highlighting the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative dechlorination, followed by conjugation with glutathione, leading to the formation of water-soluble metabolites that are excreted in the urine . The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites in the liver.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The localization and accumulation of the compound are influenced by its physicochemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria . It contains targeting signals that direct it to these specific compartments, where it interacts with various biomolecules to exert its effects . Post-translational modifications, such as phosphorylation, can also influence its subcellular localization and activity.
Properties
IUPAC Name |
3-(chloromethyl)-2-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-7(2)13-10(6-11)8-4-3-5-9(8)12-13/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRMXIOWMONTBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CCCC2=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.